molecular formula C13H9Cl2N3O2S B3031728 Benzenesulfonamide, 4-chloro-N-(3-chloro-1H-indazol-5-yl)- CAS No. 647853-73-4

Benzenesulfonamide, 4-chloro-N-(3-chloro-1H-indazol-5-yl)-

Cat. No. B3031728
M. Wt: 342.2 g/mol
InChI Key: IRKFPKAFVACHDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, a rational approach was employed to synthesize a new set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aimed at developing antimalarial prototypes, with yields between 50% and 62% . Novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate, showing significant anticancer activity .

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives were elucidated using various spectroscopic techniques. For example, the antimalarial prototypes were characterized using IR, 1H-, 13C-, 19F-NMR, MS, and elemental analysis . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is highlighted by their ability to inhibit various biological targets. The N-(4-phenylthiazol-2-yl)benzenesulfonamides showed the ability to block kynurenine 3-hydroxylase after oral administration . The novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and showed antitumor activity, with some compounds exhibiting remarkable activity and selectivity toward certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their biological activities. The metabolic stability of the compounds was assessed, with certain moieties increasing stability . The antiproliferative activities of N-(7-indazolyl)benzenesulfonamide derivatives were evaluated, with one compound showing potent activity with an IC50 of 0.44 µM . The anti-HIV activity of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides was also tested, with one compound showing reasonable activity .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications in medicine, given the known activities of similar compounds .

properties

IUPAC Name

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)21(19,20)18-9-3-6-12-11(7-9)13(15)17-16-12/h1-7,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFPKAFVACHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(NN=C3C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380598
Record name 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide

CAS RN

647853-73-4
Record name 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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